N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a phenyl group at the 4-position and a carboxamide-linked 2-oxoethylamine moiety. The 2-oxoethylamine chain is further functionalized with a phenylethyl group, creating a hybrid structure that combines aromatic, amide, and urea-like functionalities. This compound is part of a broader class of piperazine-carboxamide derivatives, which are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-oxo-2-(2-phenylethylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c26-20(22-12-11-18-7-3-1-4-8-18)17-23-21(27)25-15-13-24(14-16-25)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,26)(H,23,27) |
InChI Key |
MOHKWJLZSOTRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 2-oxo-2-[(2-phenylethyl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-carboxamide derivatives exhibit varied biological activities depending on substituent modifications. Below is a detailed comparison of the target compound with its structural analogs:
Structural Modifications and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., -F, -Cl) on aryl substituents improve thermal stability and influence receptor binding .
- Sulfur-containing derivatives (e.g., dithiocarbamate, sulfanyl) demonstrate enhanced cytotoxicity, likely due to redox modulation or thiol interactions .
Pharmacological Activity
- Anticancer Potential: Dithiocarbamate-piperazine derivatives (e.g., 6e) show superior cytotoxicity (34.12% viability) compared to carboxamides, suggesting sulfur’s role in enhancing bioactivity .
- Enzyme Inhibition : Fluorinated analogs (e.g., A2, A3) may inhibit enzymes like quinazoline dehydrogenase due to electronegative substituents .
- Target Specificity : The target compound’s phenylethylamide moiety resembles ligands for G-protein-coupled receptors (GPCRs), though direct evidence is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
